molecular formula C10H12N2O6 B253517 1,5-Diethoxy-2,4-dinitrobenzene

1,5-Diethoxy-2,4-dinitrobenzene

Cat. No.: B253517
M. Wt: 256.21 g/mol
InChI Key: STARGOIPVHYPGJ-UHFFFAOYSA-N
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Description

1,5-Diethoxy-2,4-dinitrobenzene (DEDNB) is a nitroaromatic compound synthesized via alkoxylation of 1,5-dichloro-2,4-dinitrobenzene (DCDNB) with ethanol under optimized conditions (n(DCDNB):n(NaOH):n(EtOH) = 1:4:30), achieving a yield of 96.43% and purity of 99.74% . Its structure, confirmed by ¹H NMR, MS, and FTIR, features two ethoxy (-OCH₂CH₃) and two nitro (-NO₂) groups on a benzene ring. DEDNB serves as a precursor for synthesizing 4,6-diethoxy phenylenediamine (DEDAB) through catalytic hydrogenation, highlighting its utility in pharmaceutical intermediates .

Properties

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

1,5-diethoxy-2,4-dinitrobenzene

InChI

InChI=1S/C10H12N2O6/c1-3-17-9-6-10(18-4-2)8(12(15)16)5-7(9)11(13)14/h5-6H,3-4H2,1-2H3

InChI Key

STARGOIPVHYPGJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the benzene ring critically influence physical and chemical properties. Key analogs include:

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features
1,5-Diethoxy-2,4-dinitrobenzene C₁₀H₁₂N₂O₆ 268.21 Ethoxy (-OCH₂CH₃) N/A High synthetic yield (96.43%)
1,5-Dimethyl-2,4-dinitrobenzene C₈H₈N₂O₄ 196.16 Methyl (-CH₃) 88–90 Higher symmetry, solid at RT
1,5-Dimethoxy-2,4-dinitrobenzene C₈H₈N₂O₆ 228.16 Methoxy (-OCH₃) N/A 44 synthetic routes documented
1-Chloro-2,4-dinitrobenzene (CDNB) C₆H₃ClN₂O₄ 202.55 Chloro (-Cl) N/A Toxic, GST substrate
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) C₆H₂F₂N₂O₄ 204.09 Fluoro (-F) N/A Cross-linking agent

Substituent Effects :

  • Electron-Donating Groups (e.g., ethoxy, methoxy): Reduce electrophilicity of the aromatic ring compared to electron-withdrawing groups (e.g., -Cl, -NO₂).
  • Halogens (e.g., -Cl, -F) : Increase reactivity in nucleophilic substitution (e.g., CDNB in GST assays ). Fluorinated derivatives like DFDNB are used in peptide cross-linking due to their bifunctional reactivity .

Material Science and Industrial Relevance

  • OLEDs : Brominated analogs (e.g., 1,5-dibromo-2,4-dinitrobenzene) are intermediates in red phosphorescent OLED host materials .
  • Fluorinated Compounds : DFDNB is used in ¹⁹F-MRI and ¹⁸F-PET imaging agents, highlighting medical applications .

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